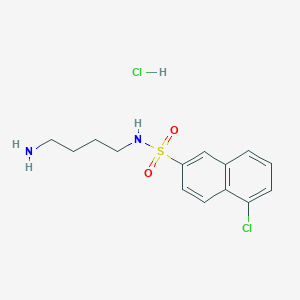

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

准备方法

合成路线和反应条件: W-13 盐酸盐的合成涉及 5-氯-2-萘磺酰氯与 4-氨基丁胺的反应。该反应通常在二氯甲烷等有机溶剂中进行,在三乙胺等碱提供的碱性条件下进行。 然后纯化产物并将其转化为其盐酸盐形式 .

工业生产方法: W-13 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和高纯度。 最终产物通常在受控条件下结晶和干燥,以获得稳定的高纯度化合物 .

化学反应分析

反应类型: W-13 盐酸盐主要由于磺酰胺基团的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应可以产生各种磺酰胺衍生物 .

科学研究应用

Pharmaceutical Development

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is integral in synthesizing various pharmaceutical agents. It is particularly noted for its role in developing drugs that target specific biological pathways, enhancing therapeutic efficacy. The compound acts as a calmodulin antagonist, which has implications for treating diseases where calcium signaling is disrupted. Its interaction with calmodulin can inhibit various cellular processes, making it a candidate for further pharmacological exploration.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring enzyme inhibition and receptor interactions. It has been utilized to investigate the effects of calmodulin inhibitors on nitric oxide production in human neutrophils, aiding researchers in understanding complex biological processes and signaling pathways. For instance, studies have shown that it can inhibit nitric oxide synthase activity, which is crucial for regulating vascular tone and immune responses .

Diagnostic Applications

This compound has potential uses in creating diagnostic reagents. Its properties enable the development of sensitive assays for detecting specific biomolecules or pathogens. For example, it has been incorporated into chemiluminescent aptasensors designed for the detection of chloramphenicol in milk, showcasing its utility in food safety testing. The sensitivity of these assays can reach detection limits as low as 0.01 ng/mL.

Material Science

In material science, the compound is explored for developing advanced materials with specific functional properties. Research indicates that it can be used to create polymers that exhibit desirable characteristics for industrial applications. For instance, its incorporation into nanomaterials has been studied to enhance catalytic properties and improve the performance of electrochemical sensors. The unique structural features of this compound allow it to be integrated into composite materials that require specific chemical functionalities.

Environmental Monitoring

The compound's ability to interact with various pollutants makes it useful in environmental monitoring applications. It can be employed to assess environmental contaminants, contributing to research efforts aimed at sustainability and pollution control. Its application in detecting environmental pollutants highlights its versatility beyond traditional laboratory settings.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting biological pathways | Enhanced therapeutic efficacy |

| Biochemical Research | Study of enzyme inhibition and receptor interactions | Insights into nitric oxide synthase regulation |

| Diagnostic Applications | Development of sensitive assays for biomolecule detection | Detection limits down to 0.01 ng/mL |

| Material Science | Creation of advanced materials with specific properties | Improved performance in electrochemical sensors |

| Environmental Monitoring | Assessment of environmental pollutants | Contributions to sustainability research |

Case Studies

- Calmodulin Inhibition : Research demonstrated that this compound effectively inhibits calmodulin-dependent pathways, impacting nitric oxide production in neutrophils . This study highlights its potential therapeutic applications in inflammatory diseases.

- Chemiluminescent Aptasensor Development : A study reported the successful integration of this compound into a chemiluminescent aptasensor for detecting chloramphenicol in dairy products, achieving high sensitivity and specificity. This application underscores its relevance in food safety diagnostics.

- Nanomaterials for Biosensing : The development of multifunctional catalytic nanomaterials incorporating this compound has shown promise in enhancing electrochemiluminescent biosensing techniques. These advancements indicate its potential role in next-generation biosensors.

作用机制

W-13 盐酸盐通过与钙调蛋白(一种钙结合信使蛋白)结合来发挥其作用。这种结合抑制钙调蛋白依赖性酶(如肌球蛋白轻链激酶和磷酸二酯酶)的活性。 这些酶的抑制会破坏各种细胞过程,包括肌肉收缩和信号传导通路 .

类似化合物:

- W-5 盐酸盐

- W-7 盐酸盐

- ML-9 盐酸盐

- MDL-12,330A 盐酸盐

比较: W-13 盐酸盐在其对肌球蛋白轻链激酶和 Ca2±钙调蛋白依赖性磷酸二酯酶的特异性抑制方面是独特的。与 W-5 和 W-7 盐酸盐相比,W-13 盐酸盐对这些靶标具有更高的效力和特异性。 ML-9 盐酸盐和 MDL-12,330A 盐酸盐虽然也是钙调蛋白拮抗剂,但其靶标谱和作用机制不同 .

相似化合物的比较

- W-5 Hydrochloride

- W-7 Hydrochloride

- ML-9 Hydrochloride

- MDL-12,330A Hydrochloride

Comparison: W-13 Hydrochloride is unique in its specific inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase. Compared to W-5 and W-7 Hydrochloride, W-13 Hydrochloride has a higher potency and specificity for these targets. ML-9 Hydrochloride and MDL-12,330A Hydrochloride, while also calmodulin antagonists, have different target profiles and mechanisms of action .

生物活性

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, commonly referred to as W-13, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C14H18ClN2O2S

- Molecular Weight : 349.27 g/mol

- Melting Point : Approximately 237 °C

- Storage Conditions : Refrigerated (0-10 °C) due to sensitivity to light and heat .

The mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest potential interactions with various biological targets, indicating possible roles in:

- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting specific enzymes or pathways involved in microbial metabolism.

- Anti-inflammatory Properties : It is hypothesized that the compound could modulate inflammatory responses, though detailed studies are required to confirm these effects.

Antimicrobial Activity

Research has indicated that W-13 exhibits antimicrobial properties. A comparative analysis with similar compounds shows that its structural features may enhance its efficacy against certain bacterial strains.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloronaphthalene-2-sulfonamide | Lacks amino group | Primarily antibacterial activity |

| N-(4-Aminobutyl)-2-naphthalenesulfonamide | Different naphthalene position | Potentially different biological activity |

| N-(4-Aminobutyl)-6-chloronaphthalene-2-sulfonamide | Variation in chlorine position | May exhibit altered pharmacodynamics |

This table highlights the unique substitution pattern of W-13 compared to its analogs, which may contribute to its distinct biological activity profile.

Anti-inflammatory Activity

In vitro studies have suggested that W-13 may possess anti-inflammatory effects. For instance, it has been shown to reduce pro-inflammatory cytokine production in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential role in modulating immune responses . Further research is necessary to delineate the specific pathways involved.

Transcriptomic Analysis

A significant study involving transcriptomic analysis identified W-13 among other bioactive molecules linked to systemic juvenile idiopathic arthritis (sJIA). The study utilized weighted gene co-expression network analysis (WGCNA) to establish connections between W-13 and inflammatory pathways, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Research

W-13 has been categorized as a calmodulin antagonist, which positions it as a candidate for further pharmacological exploration. Calmodulin plays a critical role in various cellular processes, including muscle contraction and cell signaling. The inhibition of calmodulin by W-13 may lead to significant downstream effects on cellular functions .

属性

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAALLVQBOLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587915 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-57-7 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride and how does this interaction affect cellular processes?

A1: N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (W13) acts as a calmodulin antagonist [, , ]. Calmodulin is a calcium-binding protein that regulates various cellular processes by modulating the activity of downstream target proteins, including kinases. By inhibiting calmodulin, W13 disrupts these signaling pathways.

Q2: How does N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride impact the growth and signaling of hematopoietic progenitor cells?

A2: Research indicates that W13 inhibits the growth of human hematopoietic progenitor cells stimulated by interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and granulocyte CSF (G-CSF) in a dose-dependent manner []. This suggests that calmodulin, the target of W13, plays a crucial role in the signaling pathways activated by these growth factors.

Q3: Can you elaborate on the role of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride in studying the signaling pathways of group I metabotropic glutamate receptors (mGluR1/5)?

A3: Using W13 as a pharmacological inhibitor, researchers demonstrated that calmodulin is a key component of the mGluR1/5 signaling pathway []. W13 suppressed the mGluR1/5-stimulated activation of ERK1/2 and S6K1, downstream effectors of the Gq signaling pathway, indicating that calmodulin acts as a link between calcium influx and protein upregulation downstream of mGluR1/5 activation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。